
OM3KJ27Ats
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OM3KJ27Ats, also known as MK-499 free base, is a chemical compound with the molecular formula C25H29N3O4S and a molecular weight of 467.58 g/mol . This compound is known for its unique stereochemistry, having two defined stereocenters . It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of OM3KJ27Ats involves several steps, including the use of specific reagents and reaction conditions. One of the known synthetic routes is the asymmetric synthesis of MK-499, which involves the use of chiral catalysts to achieve the desired stereochemistry . The industrial production methods for this compound are not widely documented, but it is typically produced in specialized chemical laboratories under controlled conditions to ensure purity and consistency.
Analyse Des Réactions Chimiques
OM3KJ27Ats undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield secondary amines or alcohols .
Applications De Recherche Scientifique
OM3KJ27Ats has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying stereochemistry and reaction mechanisms. In biology, it is used to investigate the effects of specific molecular interactions on cellular processes. In medicine, this compound is studied for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of OM3KJ27Ats involves its interaction with specific molecular targets and pathways. It is known to inhibit potassium voltage-gated channel subfamily B member 1, which plays a crucial role in regulating cardiac electrical activity . By inhibiting this channel, this compound can modulate cardiac rhythm and has potential therapeutic applications in treating arrhythmias .
Comparaison Avec Des Composés Similaires
OM3KJ27Ats is unique compared to other similar compounds due to its specific stereochemistry and molecular structure. Similar compounds include MK-499 dihydrate and MK-499 salt, which share the same active moiety but differ in their physical and chemical properties . These differences can affect their solubility, stability, and overall efficacy in various applications.
Propriétés
Numéro CAS |
161799-18-4 |
|---|---|
Formule moléculaire |
C25H29N3O4S |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide |
InChI |
InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m1/s1 |
Clé InChI |
NIYGLRKUBPNXQS-FYYLOGMGSA-N |
SMILES isomérique |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@H]2O |
SMILES canonique |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


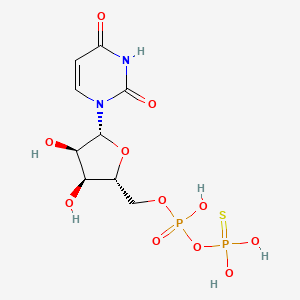
![[3H]PGF2alpha](/img/structure/B10773351.png)
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
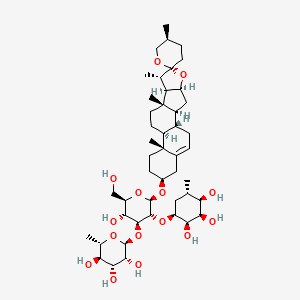
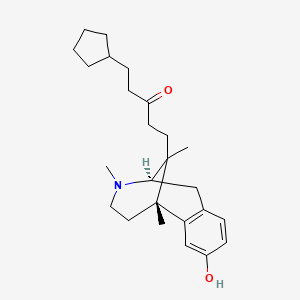
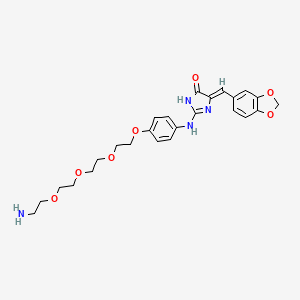
![3,5-dichloro-N-[3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773376.png)

![5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10773392.png)
![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
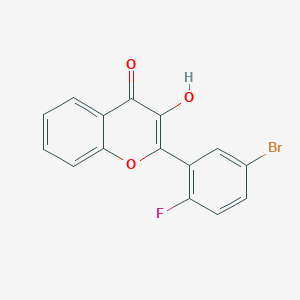
![6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B10773401.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)
